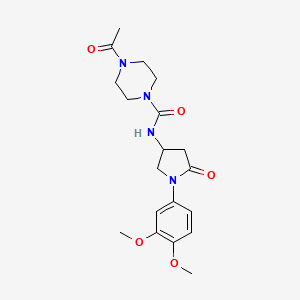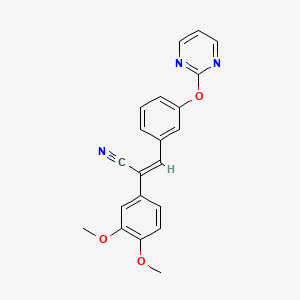
4-acetyl-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-acetyl-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H26N4O5 and its molecular weight is 390.44. The purity is usually 95%.
BenchChem offers high-quality 4-acetyl-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-acetyl-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis of Novel Compounds : Research has led to the synthesis of various novel compounds for potential therapeutic applications. For example, novel heterocyclic compounds have been synthesized from specific precursors, demonstrating significant analgesic and anti-inflammatory activities. These compounds have been explored for their potential as COX-2 inhibitors, showing high inhibitory activity and potential therapeutic benefits in models of inflammation and pain (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020) Molecules.
Antimicrobial Activity : Some synthesized compounds exhibit antimicrobial activities against various pathogens. For instance, new pyridothienopyrimidines and pyridothienotriazines have been evaluated in vitro for their antimicrobial activities, providing a basis for the development of new antimicrobial agents (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002) Journal of The Chinese Chemical Society.
Neurokinin-1 Receptor Antagonism : Casopitant, a potent and selective antagonist of the neurokinin-1 (NK1) receptor, has been developed for the prevention of chemotherapy-induced nausea and vomiting and postoperative nausea and vomiting. Its metabolism and elimination have been extensively studied in animal models, providing insights into its pharmacokinetics and metabolic pathways (L. Miraglia, Sabrina Pagliarusco, E. Bordini, S. Martinucci, M. Pellegatti, 2010) Drug Metabolism and Disposition.
Antipsychotic Agents : The synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents have been conducted, exploring their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as their in vivo efficacy in models predictive of antipsychotic activity (M. H. Norman, F. Navas, J. Thompson, G. Rigdon, 1996) Journal of medicinal chemistry.
properties
IUPAC Name |
4-acetyl-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O5/c1-13(24)21-6-8-22(9-7-21)19(26)20-14-10-18(25)23(12-14)15-4-5-16(27-2)17(11-15)28-3/h4-5,11,14H,6-10,12H2,1-3H3,(H,20,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCNBWXSDCWBNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-[(3-nitrophenyl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2359349.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea](/img/structure/B2359351.png)

![N-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2359355.png)




![N-(2,3-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2359365.png)
![7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2359368.png)
![N-(4-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2359370.png)
![2-[(2,4-difluorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2359371.png)
![1-(1,3-Benzodioxol-5-yl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine](/img/structure/B2359372.png)